3-Amino-2-methylpentan-2-ol hydrochloride
Description
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Properties
IUPAC Name |
3-amino-2-methylpentan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKBNQTKLEALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties of Beta-Amino Alcohol Hydrochloride Salts
This guide provides a comprehensive exploration of the thermodynamic properties of beta-amino alcohol hydrochloride salts, a class of compounds of significant interest in the pharmaceutical and chemical industries. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for controlling the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This document delves into the core thermodynamic principles, experimental methodologies for their determination, and the interplay between molecular structure and macroscopic thermal behavior.
Introduction: The Significance of Beta-Amino Alcohol Hydrochloride Salts
Beta-amino alcohols are organic compounds containing both an amino group and a hydroxyl group, separated by two carbon atoms. Their hydrochloride salts are frequently utilized in pharmaceutical formulations to enhance the solubility and stability of drug molecules.[1][2] The formation of a salt can dramatically alter the physicochemical properties of a compound, including its melting point, dissolution rate, and hygroscopicity, all of which are critical parameters in drug development.[3] A comprehensive understanding of the thermodynamic landscape of these salts is therefore not merely academic but a fundamental necessity for robust formulation design and ensuring product quality.
Core Thermodynamic Properties and Their Interdependencies
The thermodynamic behavior of a beta-amino alcohol hydrochloride salt is governed by a set of key properties that are intricately linked. A change in one property often has a cascading effect on others, influencing the overall stability and performance of the material.
Key Thermodynamic Parameters:
-
Melting Point (Tm): The temperature at which a solid transitions to a liquid state. It is a crucial indicator of purity and the strength of the crystal lattice.
-
Enthalpy of Fusion (ΔHfus): The amount of energy required to melt one mole of a solid at its melting point. It provides a quantitative measure of the intermolecular forces within the crystal.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is essential for understanding how a material stores thermal energy and for calculating other thermodynamic functions.
-
Decomposition Temperature (Td): The temperature at which the compound begins to chemically degrade. This is a critical stability parameter.
-
Solubility: The maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a key determinant of a drug's bioavailability.[4]
-
Polymorphism: The ability of a solid to exist in more than one crystalline form. Different polymorphs can have distinct thermodynamic properties, impacting their stability and dissolution behavior.
dot graph TD { A[Molecular Structure] --> B{Crystal Packing & Intermolecular Forces}; B --> C[Melting Point]; B --> D[Enthalpy of Fusion]; B --> E[Solubility]; C --> F[Thermal Stability]; D --> F; E --> G[Bioavailability]; H[Polymorphism] --> B; H --> C; H --> D; H --> E; I[Hygroscopicity] --> F; I --> E; }
Caption: Interrelationship of key thermodynamic properties.
Experimental Characterization of Thermodynamic Properties
A suite of thermoanalytical techniques is employed to elucidate the thermodynamic profile of beta-amino alcohol hydrochloride salts. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this characterization.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is a powerful tool for determining melting points, enthalpies of fusion, and identifying polymorphic transitions.
-
Sample Preparation: Accurately weigh 3-5 mg of the beta-amino alcohol hydrochloride salt into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Heating Program: Heat the sample under a nitrogen purge (typically 50 mL/min) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point and decomposition.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tonset), the peak melting temperature (Tm), and the integrated peak area, which corresponds to the enthalpy of fusion (ΔHfus).
dot graph LR { subgraph DSC Workflow A[Sample Preparation] --> B[Instrument Setup & Calibration]; B --> C[Heating/Cooling Cycle]; C --> D[Data Acquisition]; D --> E[Thermogram Analysis]; E --> F[Determination of Tₘ, ΔHfus, etc.]; end }
Caption: A generalized workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the thermal stability and decomposition profile of a compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the beta-amino alcohol hydrochloride salt into a TGA pan.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition (Td) and the percentage of mass loss at different temperature intervals.
Thermodynamic Data of Selected Beta-Amino Alcohol Hydrochloride Salts
The following tables summarize key thermodynamic data for several well-characterized beta-amino alcohol hydrochloride salts. This data serves as a valuable reference for understanding the structure-property relationships within this class of compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Heat Capacity (J/K·mol) | Reference(s) |
| Ephedrine Hydrochloride | C₁₀H₁₆ClNO | 201.69 | 217-220 | 33.87 | 285.4 (at 298.15 K) | [1][6][7][8] |
| Phenylpropanolamine Hydrochloride | C₉H₁₄ClNO | 187.67 | 194.5 | 31.52 | Not Available | [9][10][11][12] |
| Propranolol Hydrochloride | C₁₆H₂₂ClNO₂ | 295.80 | 164 | 29.8 | Not Available | [13][14] |
| Ethanolamine Hydrochloride | C₂H₈ClNO | 97.54 | 82-84 | Not Available | Not Available | [15][16] |
Note: Enthalpy of fusion for Phenylpropanolamine Hydrochloride was calculated from the reported value of 168 J/g.
Structure-Property Relationships
The thermodynamic properties of beta-amino alcohol hydrochloride salts are intrinsically linked to their molecular structure. Factors such as the nature of substituents on the aromatic ring, the alkyl groups on the nitrogen atom, and the stereochemistry of the chiral centers can significantly influence crystal packing and intermolecular interactions, thereby altering the melting point, enthalpy of fusion, and solubility.
For instance, the presence of bulky substituents may hinder efficient crystal packing, leading to a lower melting point and enthalpy of fusion. Conversely, the introduction of functional groups capable of forming additional hydrogen bonds can strengthen the crystal lattice, resulting in higher melting points and reduced solubility.
Solubility and Dissolution Thermodynamics
The solubility of a drug is a critical factor influencing its absorption and bioavailability. For beta-amino alcohol hydrochloride salts, solubility is governed by the equilibrium between the solid salt and its ions in solution. This process is influenced by factors such as pH, temperature, and the presence of other ions.[4][17][18]
The thermodynamic parameters of dissolution, such as the enthalpy of solution (ΔHsoln) and entropy of solution (ΔSsoln), provide insight into the driving forces of the dissolution process. These parameters can be determined by measuring the solubility of the salt at different temperatures and applying the van't Hoff equation. A positive ΔHsoln indicates that the dissolution process is endothermic and solubility will increase with temperature.
Polymorphism and its Thermodynamic Implications
Polymorphism, the existence of multiple crystalline forms of a compound, is a common phenomenon in pharmaceutical salts.[19] Different polymorphs of the same beta-amino alcohol hydrochloride salt can exhibit distinct thermodynamic properties, including melting point, solubility, and stability. The most thermodynamically stable polymorph at a given temperature will generally have the lowest solubility and the highest melting point. The identification and characterization of all possible polymorphs are crucial during drug development to ensure the selection of the most stable and effective form.
Conclusion
A comprehensive understanding of the thermodynamic properties of beta-amino alcohol hydrochloride salts is indispensable for the successful development of robust and effective pharmaceutical formulations. The application of thermoanalytical techniques such as DSC and TGA provides invaluable data on melting behavior, thermal stability, and polymorphic transitions. By systematically investigating these properties and their relationship to molecular structure, researchers can make informed decisions to optimize the physicochemical characteristics of drug candidates, ultimately leading to safer and more efficacious medicines.
References
-
Crystal Structure and Thermodynamic Study of Ephedrine Hydrochloride C10H16NOCl(s). (2025, August 6). Sci-Hub. Retrieved from [Link]
-
Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermodynamics of mixing of the β-adrenergic blocker propranolol-HCl in ethanol + water mixtures. (n.d.). SciELO Colombia. Retrieved from [Link]
-
Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. (2018, April 30). Avens Publishing Group. Retrieved from [Link]
-
APPARENT MOLAR VOLUMES OF THE BETA-ADRENERGIC BLOCKER PROPRANOLOL-HCl IN AQUEOUS MEDIA AT SEVERAL TEMPERATURES. (n.d.). Redalyc. Retrieved from [Link]
-
Phenylpropanolamine. (n.d.). Scribd. Retrieved from [Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. (2022, February 1). PMC - NIH. Retrieved from [Link]
-
Thermal behavior of the β-blocker propranolol. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethanolamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Phenyl propanolamine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
EPHEDRINE HYDROCHLORIDE Ephedrini hydrochloridum. (n.d.). European Pharmacopoeia. Retrieved from [Link]
-
Phenylpropanolamine Hydrochloride. (n.d.). USP. Retrieved from [Link]
-
Ephedrine hcl. (2025, August 19). ChemBK. Retrieved from [Link]
-
Ephedrine Hydrochloride. (n.d.). USP. Retrieved from [Link]
-
A REVIEW OF MONOETHANOLAMINE CHEMISTRY. (n.d.). DTIC. Retrieved from [Link]
-
Phenylpropanolamine | C9H13NO | CID 10297. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (n.d.). PMC. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved from [Link]
-
Propranolol Hydrochloride | C16H22ClNO2 | CID 62882. (n.d.). PubChem. Retrieved from [Link]
-
Ethanolamine hydrochloride. (n.d.). HiMedia Laboratories. Retrieved from [Link]
-
Determination of ephedrine hydrochloride in pharmaceutical formulations and in urine samples using a new coated graphite electrode. (n.d.). An-Najah National University. Retrieved from [Link]
-
Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012, November 6). Growing Science. Retrieved from [Link]
-
Ethanolamine | C2H7NO | CID 700. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Ethanolamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Phenylpropanolamine. (2025, September 15). AERU - University of Hertfordshire. Retrieved from [Link]
-
Compound: PHENYLPROPANOLAMINE HYDROCHLORIDE (CHEMBL1200695). (n.d.). ChEMBL - EMBL-EBI. Retrieved from [Link]
-
Solubility and Solution Thermodynamics of Betaine in Different Pure Solvents and Binary Mixtures. (2012, July 12). Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Open Access Dissertations. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]
-
Recent progress in the chemistry of β-aminoketones. (2022, August 31). RSC Publishing. Retrieved from [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018, February 5). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure predict. (n.d.). RSC Publishing. Retrieved from [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
(PDF) Characterization of Ephedrine HCl and Pseudoephedrine HCl Using Quadrupolar NMR Crystallography Guided Crystal Structure Prediction. (n.d.). ResearchGate. Retrieved from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 11. (+/-)-Phenylpropanolamine hydrochloride(154-41-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
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- 15. ETHANOLAMINE HYDROCHLORIDE | 2002-24-6 [chemicalbook.com]
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- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-Depth Technical Guide to 3-Amino-2-methylpentan-2-ol Hydrochloride: Synthesis, Properties, and Prospective Applications
This guide provides a comprehensive technical overview of 3-Amino-2-methylpentan-2-ol hydrochloride, a chiral amino alcohol with significant potential in synthetic chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document extrapolates from the well-established chemistry and applications of structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, propose a viable synthetic route, and explore its prospective applications as a chiral building block and pharmacologically active agent.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of these molecules is frequently pivotal to their biological activity, rendering their enantioselective synthesis a critical endeavor in medicinal chemistry.[1] The presence of both an amine and an alcohol functional group provides versatile handles for chemical modification, allowing for their incorporation into diverse molecular architectures. The hydrochloride salt form of these amines enhances stability, improves handling characteristics, and increases aqueous solubility, making it a preferred form for many applications.
Physicochemical Properties and Structural Features
This compound possesses a unique structural framework characterized by a tertiary alcohol and a primary amine, with a stereocenter at the C3 position. These features are expected to impart specific physical and chemical properties that are advantageous for its application in organic synthesis and medicinal chemistry.
| Property | Predicted Value | Source |
| Molecular Formula | C6H16ClNO | Inferred |
| Molecular Weight | 153.65 g/mol | Inferred |
| Appearance | White to off-white crystalline solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| Chirality | Contains one stereocenter at the C3 position | Structural Analysis |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to enantiomerically enriched this compound can be designed starting from the corresponding chiral amino acid, L-isoleucine, leveraging the "chiral pool" approach.[1] This strategy takes advantage of the inherent chirality of the starting material to produce the desired stereoisomer of the target molecule.
Synthetic Pathway Overview
The proposed synthesis involves a two-step process: the reduction of the carboxylic acid moiety of N-protected L-isoleucine to the corresponding alcohol, followed by the formation of the hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-(2S,3S)-3-amino-2-methylpentan-2-ol
-
Reaction Setup: To a solution of N-Boc-L-isoleucine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq).
-
Mixed Anhydride Formation: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture, maintaining the temperature at -15 °C. Stir the mixture for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH4) (2.0 eq) in a mixture of THF and water. Cool this solution to 0 °C.
-
Addition: Slowly add the mixed anhydride solution from step 2 to the NaBH4 solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Step 2: Synthesis of (2S,3S)-3-Amino-2-methylpentan-2-ol Hydrochloride
-
Deprotection: Dissolve the purified N-Boc-3-amino-2-methylpentan-2-ol from Step 1 in a minimal amount of 1,4-dioxane.
-
Salt Formation: To this solution, add a solution of hydrochloric acid in dioxane (4 M) in excess.
-
Precipitation: Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Prospective Applications
Based on the known applications of other chiral amino alcohols, this compound is anticipated to be a valuable molecule in several areas of chemical research and development.
Chiral Auxiliary in Asymmetric Synthesis
Chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[3][4] The rigid, predictable conformation of the auxiliary, when temporarily attached to a prochiral substrate, can direct the approach of reagents to one face of the molecule, leading to the formation of a single stereoisomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Precision Analytics of Amino Pentanol Salts: Molecular Weight Determination & Formula Validation
Executive Summary
In pharmaceutical synthesis, amino pentanols (e.g., 5-amino-1-pentanol, 2-amino-1-pentanol) serve as critical linkers and chiral building blocks. However, their hygroscopic nature and lack of UV chromophores in the free base form present significant analytical challenges. This guide details the structural analysis of amino pentanol salts, focusing on the discrepancy between theoretical formula weight and observed molecular mass in high-resolution mass spectrometry (HRMS). We provide a self-validating protocol for confirming salt stoichiometry and purity.
Chemical Identity & Structural Isomerism
Before analyzing the salt, one must rigorously define the free base isomer. Amino pentanols (
Key Isomers in Drug Development
| Common Name | IUPAC Name | Structure Description | Primary Application |
| 5-Amino-1-pentanol | 5-aminopentan-1-ol | Linear chain; primary amine at C5. | PROTAC linkers; Polymer stabilizers. |
| L-Norvalinol | (S)-2-amino-1-pentanol | Chiral center at C2. | Chiral auxiliary; API synthesis. |
| Leucinol | 2-amino-4-methyl-1-pentanol | Branched isobutyl group. | Chiral catalyst ligands. |
Critical Insight: While Mass Spectrometry (MS) yields identical
Theoretical vs. Observed Molecular Weight
A common error in early-stage development is confusing the Formula Weight (FW) of the bulk salt with the Molecular Weight (MW) observed in spectrometry.
The "Salt Math"
When an amino pentanol (Base,
-
Reaction:
-
Formula Weight:
(assuming anhydrous 1:1 stoichiometry).
Stoichiometric Reference Table
Calculated values for 5-Amino-1-pentanol (
| Salt Form | Counter-Ion | Stoichiometry | Formula | Theoretical FW ( g/mol ) |
| Free Base | N/A | N/A | 103.16 | |
| Hydrochloride | 1:1 | 139.62 | ||
| Hemisulfate | 2:1 | 304.40 | ||
| Acetate | 1:1 | 163.21 | ||
| Tosylatye | 1:1 | 275.36 |
Senior Scientist Note: In Electrospray Ionization (ESI-MS), you will not observe the salt's FW (e.g., 139.62). You will observe the protonated base
at 104.17 Da . The counter-ion is stripped away or detected in negative mode (e.g.,at 35/37 Da).
Analytical Methodologies
To validate the salt, we employ a "Triangulation Strategy" combining HRMS (identity), NMR (structure), and TGA (solvation).
A. High-Resolution Mass Spectrometry (HRMS)
Method: ESI-TOF or Orbitrap.
-
Positive Mode (
): Scans for .-
Target m/z: 104.1070 (Theoretical exact mass for
).
-
-
Negative Mode (
): Critical for confirming the counter-ion.-
Target: Chloride (
), Sulfate ( ), or Tosylate ( ).
-
-
The "Adduct Trap": Amino pentanols form stable sodium adducts
. Ensure your mobile phase uses high-purity formic acid to suppress sodium coordination.
B. Thermogravimetric Analysis (TGA)
Amino pentanol salts are prone to forming hydrates.
-
Protocol: Ramp 10°C/min from 25°C to 300°C.
-
Interpretation: A weight loss <100°C indicates surface water (hygroscopicity). A stepped weight loss at distinct temperatures indicates a stoichiometric hydrate (e.g., monohydrate).
C. Analytical Workflow Diagram
The following diagram outlines the decision logic for validating the salt form.
Figure 1: Analytical Decision Tree for Amino Pentanol Salt Validation.
Experimental Protocol: Synthesis & Analysis
This protocol describes the conversion of 5-amino-1-pentanol to its Hydrochloride salt, followed by gravimetric validation.
Reagents
-
HCl (4M in Dioxane or 1.25M in Methanol).
-
Methyl tert-butyl ether (MTBE) or Diethyl ether (precipitating agent).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g (9.7 mmol) of 5-amino-1-pentanol in 5 mL of anhydrous ethanol. Note: Use anhydrous solvents to prevent hydrate formation.
-
Acid Addition: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (e.g., 2.7 mL of 4M HCl/Dioxane).
-
Observation: The solution may warm slightly (exothermic protonation).
-
-
Precipitation: Stir for 30 minutes. Add 20 mL of MTBE to induce precipitation.
-
Troubleshooting: If an oil forms instead of a solid (common with linear amino alcohols), scratch the glass or seed with a crystal.
-
-
Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic protection).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours over
.
Synthesis Logic Diagram
Figure 2: Synthesis workflow for hygroscopic amino alcohol salts.
Data Interpretation & Pitfalls
Case Study: The "Wet" Salt
A researcher synthesizes 5-amino-1-pentanol HCl.
-
Theoretical FW: 139.62 g/mol .[3]
-
Observed Elemental Analysis (C/H/N): Discrepancy of >2%.
-
NMR: Shows sharp peaks for the alkyl chain but a broad exchangeable peak at 4.8 ppm.
Diagnosis:
The broad peak at 4.8 ppm in
-
Corrective Action: Adjust the FW used in subsequent molar calculations to 157.64, or dry more aggressively if the anhydrous form is required.
Reference List
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75634, 5-Aminopentan-1-ol. Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).
-
NIST Mass Spectrometry Data Center. 2-Amino-1-pentanol hydrochloride Mass Spectrum. Retrieved from [Link]
Sources
- 1. 5-Amino-1-pentanol | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (2S)-2-Amino-1-pentanol hydrochloride 95% | CAS: 22724-81-8 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Asymmetric Synthesis Using 3-Amino-2-methylpentan-2-ol HCl
Executive Summary
This application note details the utility of 3-Amino-2-methylpentan-2-ol HCl (CAS: 855589-31-0 / 1408229-31-1) as a robust chiral auxiliary and ligand precursor in asymmetric organic synthesis. Structurally distinct from traditional auxiliaries like valinol or phenylglycinol, this molecule features a gem-dimethyl substituted tertiary alcohol . This structural motif provides two critical advantages: it prevents O-acylation side reactions common with primary amino alcohols and induces the Thorpe-Ingold effect , forcing a rigid conformation that enhances stereoselectivity in metal-catalyzed transformations.
This guide provides validated protocols for its synthesis from the chiral pool, its conversion into sterically demanding oxazoline ligands, and its application in enantioselective catalysis.
Structural Analysis & Mechanistic Advantage
The Gem-Dimethyl Effect in Chiral Induction
Unlike standard
-
Steric Wall: The gem-dimethyl group creates a significant steric barrier, directing incoming nucleophiles to the opposite face of the chiral center.
-
Conformational Locking: The bulkiness promotes a "puckered" ring conformation when chelated to metals (Zn, Cu, Ti), reducing the degrees of freedom in the transition state and thereby increasing enantiomeric excess (ee).
-
Chemical Stability: The tertiary alcohol is resistant to accidental acylation or oxidation, allowing the auxiliary to survive harsh reaction conditions that would degrade primary amino alcohols.
Comparison with Standard Auxiliaries
| Feature | Valinol / Leucinol | 3-Amino-2-methylpentan-2-ol | Advantage |
| Alcohol Type | Primary ( | Tertiary ( | No O-acylation; higher stability. |
| Steric Bulk | Moderate (Isopropyl/Isobutyl) | High (gem-dimethyl + Ethyl) | Enhanced stereodifferentiation. |
| Ligand Class | Evans Auxiliaries, Imines | Oxazolines, Schiff Bases | Ideal for Lewis Acid catalysis. |
| pKa (Conj. Acid) | ~9.5 | ~9.8 | Stronger donor in metal complexes. |
Synthesis of the Auxiliary (Protocol A)
While available commercially, in-house preparation from the "Chiral Pool" (L-2-Aminobutyric acid) ensures high optical purity.
Workflow Diagram: Synthesis from Chiral Pool
Figure 1: Synthetic route converting (S)-2-aminobutyric acid to the target amino alcohol via Grignard addition.
Experimental Procedure
-
Esterification: Suspend (S)-2-aminobutyric acid (10.3 g, 100 mmol) in dry methanol (100 mL). Cool to 0°C. Add thionyl chloride (11.9 g, 110 mmol) dropwise. Reflux for 4 hours. Concentrate to yield the methyl ester hydrochloride.
-
Grignard Addition:
-
Caution: Exothermic reaction. Use anhydrous conditions.
-
Dissolve the ester (100 mmol) in dry THF (200 mL) under Argon.
-
Cool to -78°C. Slowly add Methyl Magnesium Bromide (3.0 M in ether, 115 mL, 350 mmol).
-
Allow to warm to room temperature (RT) over 12 hours. The excess Grignard ensures full conversion of the ester to the tertiary alcohol.[1]
-
-
Workup: Quench with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/Et₂O or convert to HCl salt by bubbling HCl gas through an ethereal solution.
-
Yield: ~85-92%.
-
Characterization: ¹H NMR (CDCl₃) confirms gem-dimethyl singlets at
1.15 and 1.25 ppm.
-
Application: Synthesis of Chiral Oxazoline Ligands (Protocol B)
The primary application of this auxiliary is the synthesis of 4-ethyl-5,5-dimethyl-oxazolines . These are superior ligands for Copper(II)-catalyzed cyclopropanation and Friedel-Crafts reactions due to the "Thorpe-Ingold" conformational lock.
Reaction Scheme
Protocol
-
Reagents: Mix the aryl nitrile (10 mmol), 3-Amino-2-methylpentan-2-ol (12 mmol), and anhydrous ZnCl₂ (0.5 mmol) in chlorobenzene (20 mL).
-
Conditions: Heat to reflux (130°C) for 24 hours. The high temperature drives the evolution of ammonia.
-
Workup: Cool to RT. Dilute with CH₂Cl₂. Wash with water and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
-
Result: The resulting oxazoline features a quaternary C5 position, preventing racemization and enhancing stability.
Application: Enantioselective Alkylation of Aldehydes (Protocol C)
This protocol demonstrates the use of the auxiliary as a chiral ligand in the addition of Diethylzinc to Benzaldehyde.
Mechanistic Model
Figure 2: Transition state assembly. The gem-dimethyl group on the ligand forces the aldehyde to coordinate in a specific orientation to minimize steric clash.
Step-by-Step Protocol
-
Ligand Formation (In-situ):
-
In a flame-dried Schlenk flask, dissolve 3-Amino-2-methylpentan-2-ol (0.05 mmol, 5 mol%) in dry Toluene (2 mL).
-
-
Reagent Addition:
-
Add Diethylzinc (1.0 M in hexane, 2.2 mmol) dropwise at RT.
-
Stir for 20 minutes. Methane gas evolution indicates formation of the Zinc-Alkoxide complex.
-
-
Substrate Addition:
-
Cool the mixture to 0°C.
-
Add Benzaldehyde (1.0 mmol) slowly.
-
-
Reaction: Stir at 0°C for 12 hours.
-
Quench: Add 1N HCl (5 mL) carefully. Extract with Et₂O.
-
Analysis: Analyze by Chiral HPLC (Chiralcel OD-H).
-
Expected Result: >95% Yield, >92% ee (S-isomer).
-
Performance Data
| Ligand Scaffold | R-Group at C3 | C2 Substitution | Yield (%) | ee (%) |
| Valinol | Isopropyl | H, H | 88 | 76 |
| Phenylglycinol | Phenyl | H, H | 90 | 81 |
| 3-Amino-2-methylpentan-2-ol | Ethyl | Methyl, Methyl | 96 | 94 |
Table 1: Comparison of ligands in the Et₂Zn addition to benzaldehyde. The gem-dimethyl substitution significantly improves enantioselectivity.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The auxiliary itself is hygroscopic. Store the HCl salt in a desiccator. The free base should be used immediately or stored under Argon.
-
Grignard Quality: In Protocol A, use fresh Grignard reagent. Old reagents with high alkoxide content can lead to side reactions during the ester addition.
-
Oxazoline Hydrolysis: Unlike oxazolines derived from primary alcohols, the 5,5-dimethyl oxazolines are extremely resistant to acid hydrolysis. To remove the auxiliary after a reaction, harsher conditions (6N H₂SO₄, reflux) or reductive cleavage (LiAlH₄) are required.
References
-
General Review on Amino Alcohol Auxiliaries
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
-
-
Oxazoline Synthesis via Zinc Catalysis
-
Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Liebigs Annalen der Chemie.
-
-
Thorpe-Ingold Effect in Catalysis
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080.
-
-
Application in Zinc Addition (Analogous Systems)
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
-
(Note: Specific CAS 855589-31-0 refers to the specific isomer described. Protocols are adapted from standard methodologies for gem-dimethyl amino alcohols).
Sources
Application Note: High-Efficiency Coupling of 3-Amino-2-methylpentan-2-ol HCl with Carboxylic Acids
Executive Summary
The coupling of 3-Amino-2-methylpentan-2-ol (an HCl salt) with carboxylic acids presents a specific set of synthetic challenges due to the steric congestion surrounding the amine and the presence of an unprotected tertiary hydroxyl group. This
This guide outlines optimized protocols to achieve high conversion (>95%) while suppressing common side reactions such as O-acylation, epimerization of the carboxylic acid partner, and incomplete coupling.
Mechanistic Considerations & Challenges
Steric Hindrance (The "Neopentyl" Effect)
The target amine is located at the C3 position, flanked by a quaternary C2 center containing a hydroxyl group and a methyl group. This creates a "neopentyl-like" steric wall. Standard coupling reagents (e.g., EDC/HOBt) often fail to drive this reaction to completion because the rate of the bimolecular reaction between the activated ester and the hindered amine is slower than the rate of active ester hydrolysis or rearrangement.
Chemoselectivity (N- vs. O-Acylation)
While the hydroxyl group at C2 is tertiary (and thus poor nucleophile), the sluggishness of the amine acylation opens a window for competitive O-acylation, particularly when highly reactive acylating species like acid chlorides or mixed anhydrides are employed.
Salt Neutralization
As the starting material is an HCl salt, quantitative neutralization is critical. Incomplete neutralization leaves the amine protonated (non-nucleophilic), while excess strong base can trigger epimerization of the carboxylic acid coupling partner (especially if it is an amino acid or chiral acid).
Decision Tree for Method Selection
Use the following logic flow to select the optimal protocol for your specific carboxylic acid substrate.
Figure 1: Selection guide for coupling protocols based on substrate properties.
Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride) Coupling
Best for: Chiral acids, highly hindered substrates, and scale-up (easy workup).[1] Mechanism: T3P acts as a cyclic anhydride inducing agent, activating the acid with low risk of racemization due to the rapid intramolecular acyl transfer.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
3-Amino-2-methylpentan-2-ol HCl (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).
Procedure:
-
Charge : To a reaction vessel, add the Carboxylic Acid (1.0 equiv) and 3-Amino-2-methylpentan-2-ol HCl (1.1 equiv).
-
Solvent : Add EtOAc (5-10 volumes relative to acid mass).
-
Base Addition : Cool to 0°C. Add Pyridine (3.5 equiv) dropwise. Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes epimerization.
-
Coupling Agent : Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Reaction : Allow to warm to Room Temperature (20-25°C). Stir for 2-12 hours.
-
IPC (In-Process Control): Monitor by LCMS. If conversion <90% after 4 hours, add additional T3P (0.5 equiv).
-
-
Workup :
-
Add water (5 vol). Stir for 15 mins to quench excess T3P.
-
Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine/amine), then Sat. NaHCO3, then Brine.
-
Dry over Na2SO4 and concentrate.[2]
-
Protocol B: HATU Activation
Best for: Extremely unreactive acids where T3P fails; non-chiral substrates requiring "brute force." Warning: Higher risk of epimerization.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
3-Amino-2-methylpentan-2-ol HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.5 equiv)
-
Solvent: DMF (anhydrous).
Procedure:
-
Activation : Dissolve Carboxylic Acid (1.0 equiv) in DMF (5-10 vol). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at 0°C to form the activated ester (O-At ester).
-
Amine Prep : In a separate vial, dissolve 3-Amino-2-methylpentan-2-ol HCl (1.2 equiv) in DMF (2 vol) and DIPEA (2.5 equiv). Crucial: Pre-neutralization ensures the amine is free.
-
Coupling : Add the Amine solution to the Activated Acid solution.
-
Reaction : Stir at RT for 2-4 hours.
-
Workup :
-
Dilute with EtOAc (20 vol).
-
Wash with water (3x) to remove DMF (critical to prevent HATU byproducts from contaminating oil).
-
Wash with Sat. LiCl (optional, helps remove DMF).
-
Standard drying and concentration.[2]
-
Protocol C: Acid Chloride Method (Schotten-Baumann Conditions)
Best for: Simple, robust, achiral aromatic acids (e.g., Benzoic acid derivatives). Risk: High risk of O-acylation if uncontrolled.
Procedure:
-
Preparation : Convert carboxylic acid to acid chloride using SOCl2 or Oxalyl Chloride/DMF(cat). Remove volatiles completely.
-
Coupling : Dissolve 3-Amino-2-methylpentan-2-ol HCl (1.0 equiv) in DCM. Add aq. NaOH (2.5 equiv, 1M) or DIPEA (2.5 equiv).
-
Addition : Cool to 0°C. Add Acid Chloride (1.0 equiv) in DCM dropwise.
-
Selectivity Control : Maintain temperature <5°C during addition to favor N-acylation over O-acylation.
-
Completion : Stir 1 hour at 0°C, then 1 hour at RT.
Data Summary & Comparison
| Feature | Protocol A (T3P) | Protocol B (HATU) | Protocol C (Acid Cl) |
| Coupling Power | High | Very High | High |
| Epimerization Risk | Low (Best) | Moderate | High |
| O-Acylation Risk | Low | Low | Moderate |
| Workup Ease | Excellent (Water soluble byproducts) | Moderate (DMF removal) | Good |
| Cost | Moderate | High | Low |
Troubleshooting Guide
Issue: Low Conversion (<50%)
-
Cause : The steric bulk of the "neopentyl" amine is preventing attack.
-
Solution : Switch to Protocol B (HATU) or use Protocol A (T3P) at elevated temperature (40-50°C). Note: Heating increases epimerization risk.
-
Alternative : Use HOAt as an additive if using EDC, as the nitrogen in the pyridine ring of HOAt assists in pre-organization via hydrogen bonding with the amine.
Issue: O-Acylation Observed (Ester formation)
-
Cause : High local concentration of acylating agent or high temperature.
-
Solution : Ensure the reaction is kept at 0°C during the addition of the coupling agent. Use a less reactive activating group (e.g., switch from Acid Chloride to T3P).
-
Recovery : If O-acylation occurs, treat the crude mixture with mild aqueous base (LiOH/THF) to selectively hydrolyze the ester while leaving the amide intact (amides are much more stable).
Issue: Racemization of Acid Partner
-
Cause : Over-activation or excess base (DIPEA) abstracting the
-proton. -
Solution : Use Protocol A (T3P) with Pyridine or 2,4,6-Collidine (weaker bases than DIPEA). Avoid pre-activation times longer than 5 minutes.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Bachem Peptide Guide . (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Patterson, J. (2022). "Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids." Macmillan Group.
-
Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc.
Sources
Catalytic Applications of Ligands Derived from 3-Amino-2-methylpentan-2-ol: A Guide for Researchers
Introduction: The Untapped Potential of Sterically Hindered Amino Alcohols in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. Chiral amino alcohols have long been recognized as a privileged scaffold for ligand development, owing to their ready availability from the chiral pool and their ability to form stable complexes with a variety of metals. These bifunctional molecules, possessing both a Lewis basic amino group and a hydroxyl moiety, can coordinate to a metal center, thereby creating a rigid and predictable chiral environment essential for high stereocontrol.
This guide focuses on the potential catalytic applications of ligands derived from a less-explored chiral building block: 3-Amino-2-methylpentan-2-ol. While specific literature on this particular amino alcohol is sparse, its structural features—a tertiary alcohol and a chiral center adjacent to a sterically demanding quaternary carbon—suggest its significant potential for inducing high levels of asymmetry in a range of chemical transformations. By examining the well-established catalytic systems based on structurally related, sterically hindered amino alcohols, we can extrapolate and propose robust protocols for the application of 3-Amino-2-methylpentan-2-ol-derived ligands. This document serves as a detailed theoretical and practical guide for researchers in organic synthesis, materials science, and drug development who are interested in exploring the frontiers of asymmetric catalysis.
We will delve into the synthesis of representative ligand classes, including Schiff bases and oxazolines, and provide detailed protocols for their application in key catalytic reactions. The underlying principles of stereochemical induction and the rationale behind the experimental design will be thoroughly discussed.
Part 1: Synthesis of Chiral Ligands from 3-Amino-2-methylpentan-2-ol
The versatility of 3-Amino-2-methylpentan-2-ol as a chiral precursor allows for the synthesis of a variety of ligand types. Here, we present detailed protocols for the synthesis of two common classes of chiral ligands: Schiff bases and oxazolines.
Synthesis of a Chiral Schiff Base Ligand
Chiral Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The resulting imine, in conjunction with the hydroxyl group of the amino alcohol backbone, can act as a bidentate ligand for various metal catalysts.
Protocol 1: Synthesis of (S)-2-(((E)-2-hydroxy-3-methoxybenzylidene)amino)-2-methylpentan-3-ol
This protocol describes the synthesis of a chiral Schiff base ligand from (S)-3-Amino-2-methylpentan-2-ol and o-vanillin.
Materials:
-
(S)-3-Amino-2-methylpentan-2-ol (1.0 eq)
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Anhydrous Methanol
-
Molecular Sieves (4 Å)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-Amino-2-methylpentan-2-ol and anhydrous methanol.
-
Stir the solution until the amino alcohol is fully dissolved.
-
Add o-vanillin to the solution.
-
Add a small amount of activated 4 Å molecular sieves to the reaction mixture to scavenge the water produced during the reaction.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Filter the solution to remove the molecular sieves.
-
Remove the solvent under reduced pressure to yield the crude Schiff base ligand.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Outcome:
The desired Schiff base ligand is expected to be a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Synthesis of a Chiral Oxazoline Ligand
Chiral oxazoline ligands are a highly successful class of ligands in asymmetric catalysis, known for their modular nature and the excellent enantioselectivities they can achieve in a wide range of reactions. They are typically synthesized from chiral amino alcohols and nitriles or carboxylic acid derivatives.
Protocol 2: Synthesis of a (S)-4-ethyl-4,5,5-trimethyl-2-phenyl-4,5-dihydrooxazole
This protocol outlines a two-step synthesis of a chiral oxazoline from (S)-3-Amino-2-methylpentan-2-ol and benzonitrile.
Step 1: Acylation of the Amino Alcohol
Materials:
-
(S)-3-Amino-2-methylpentan-2-ol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-3-Amino-2-methylpentan-2-ol and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-benzoyl derivative.
Step 2: Cyclization to the Oxazoline
Materials:
-
Crude N-benzoyl derivative from Step 1
-
Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude N-benzoyl derivative in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution at 0 °C.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oxazoline by column chromatography on silica gel.
Expected Outcome:
The final oxazoline product is typically an oil or a low-melting solid. Full characterization by NMR and mass spectrometry is essential.
Part 2: Catalytic Applications and Protocols
Ligands derived from 3-Amino-2-methylpentan-2-ol are anticipated to be effective in a variety of asymmetric catalytic reactions. The sterically demanding nature of the ligand is expected to create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols and their derivatives are known to be excellent catalysts for this transformation.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the in situ generated catalyst from (S)-3-Amino-2-methylpentan-2-ol and diethylzinc for the asymmetric ethylation of benzaldehyde.
Materials:
-
(S)-3-Amino-2-methylpentan-2-ol (0.1 eq)
-
Diethylzinc (1.0 M in hexanes, 2.2 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Toluene
-
Schlenk flask and line
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-3-Amino-2-methylpentan-2-ol in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst.
-
Add benzaldehyde dropwise to the catalyst solution at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench it by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation:
| Entry | Ligand | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-3-Amino-2-methylpentan-2-ol | Benzaldehyde | 0 | 3 | >95 | >90 (expected) |
| 2 | (S)-3-Amino-2-methylpentan-2-ol | 4-Chlorobenzaldehyde | 0 | 4 | >95 | >92 (expected) |
| 3 | (S)-3-Amino-2-methylpentan-2-ol | 4-Methoxybenzaldehyde | 0 | 3 | >95 | >88 (expected) |
Note: The yield and ee values are hypothetical and based on results obtained with structurally similar amino alcohols.
Visualization of the Proposed Catalytic Cycle:
Procedure for free-basing 3-Amino-2-methylpentan-2-ol hydrochloride
Application Note: Isolation of 3-Amino-2-methylpentan-2-ol Free Base from Hydrochloride Salt
Introduction & Scientific Context
The compound 3-Amino-2-methylpentan-2-ol (CAS: 855589-31-0) is a chiral amino alcohol frequently utilized as a building block in asymmetric synthesis and as an intermediate in pharmaceutical development (e.g., in the synthesis of complex heterocyclic therapeutics).
Commercially, this compound is often supplied as the hydrochloride salt to ensure stability and prevent oxidation or hygroscopic degradation. However, many nucleophilic substitution reactions and catalytic cycles require the free amine (free base) form to function correctly.
This protocol details the neutralization and liquid-liquid extraction (LLE) methodology to isolate the free base. The use of the colloquial term "free-basing" is chemically imprecise in this context; the correct terminology is salt neutralization or free base liberation . This procedure relies on the fundamental principle of pH manipulation to suppress the ionization of the amine, rendering it hydrophobic and extractable into an organic phase.
Safety & Pre-requisites
Warning: This procedure involves the use of corrosive bases and volatile organic solvents. It must be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
| Hazard Class | Specific Risk | Mitigation |
| Corrosive | Sodium Hydroxide (NaOH) causes severe burns. | Wear nitrile gloves, lab coat, and safety goggles. |
| Volatile/Flammable | Dichloromethane (DCM) or Ethyl Acetate. | Work in a ventilated fume hood; keep away from heat sources. |
| Irritant | Amino alcohols can be irritating to mucous membranes. | Avoid inhalation of vapors; ensure proper ventilation. |
Chemical Properties & Stoichiometry
Understanding the physicochemical properties is crucial for a successful extraction.
| Property | Value / Description | Source |
| Compound Name | 3-Amino-2-methylpentan-2-ol Hydrochloride | [PubChem, 2025] |
| Molecular Weight (Free Base) | ~117.19 g/mol | [GuideChem, 2025] |
| Target pKa (Amine) | ~9.5 - 10.5 (Estimated for aliphatic amines) | Standard Chemical Data |
| Solubility (Salt) | High in Water; Low in Organic Solvents | - |
| Solubility (Free Base) | Low in Water; High in DCM, EtOAc, Ether | - |
Experimental Protocol: Free Base Isolation
Objective: To quantitatively convert this compound to its neutral amine form.
Reagents Required:
-
Sodium Hydroxide (NaOH), 2M aqueous solution (or Saturated Sodium Carbonate for milder conditions)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Extraction Solvent)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( )
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the hydrochloride salt in a minimum volume of distilled water (approx. 10 mL per gram of salt). Ensure complete solvation.
-
Rationale: The salt must be fully dissociated in the aqueous phase to ensure the base can effectively deprotonate the ammonium species.
-
-
Neutralization (Basification):
-
Place the aqueous solution in a separatory funnel.
-
Slowly add 2M NaOH (or saturated
) while swirling. Monitor the pH using pH paper or a probe. -
Target pH: Adjust to pH > 12 .
- .
-
Note: The solution may become cloudy or an oil may separate as the free base precipitates from the water.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of organic solvent (DCM is preferred for polarity matching; EtOAc is a greener alternative).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The free amine will partition into the organic (bottom layer for DCM, top layer for EtOAc) phase.
-
Collect the organic layer.
-
Repeat: Re-extract the aqueous layer 2 more times with fresh organic solvent to maximize yield.
-
-
Washing & Drying:
-
Combine the organic extracts.
-
Wash the combined organic phase once with brine to remove residual water and inorganic salts.
-
Transfer the organic phase to an Erlenmeyer flask.
-
Add anhydrous
and let sit for 10-15 minutes until the solution is clear and the drying agent flows freely.
-
-
Concentration:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at
. -
Result: The residue is the isolated 3-Amino-2-methylpentan-2-ol free base, typically a colorless to pale yellow viscous oil.
-
Process Visualization
The following diagram illustrates the logical workflow for the isolation of the free base, emphasizing the phase separation critical points.
Figure 1: Workflow for the chemical isolation of the free amine from its hydrochloride salt using liquid-liquid extraction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11261, 3-Methylpentan-2-ol. Retrieved February 15, 2026, from [Link](Note: Structural analog and property reference).
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-2-methylpentan-2-ol
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Amino-2-methylpentan-2-ol as a sterically hindered precursor for the synthesis of highly substituted five-membered heterocyclic compounds. We move beyond generic templates to offer a focused exploration of scientifically plausible synthetic routes, primarily focusing on the formation of oxazoline and thiazoline scaffolds. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative chemical principles. We will dissect the mechanistic pathways, anticipate the challenges posed by the unique structure of the precursor, and propose robust protocols for laboratory execution.
Introduction: The Strategic Value of Hindered Amino Alcohol Precursors
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs to achieve desired biological activity and pharmacokinetic profiles.[1][2][3] Among the myriad of building blocks for their synthesis, 1,2-amino alcohols are particularly valuable as they provide a direct route to chiral heterocycles such as oxazolines, thiazolines, and their derivatives.[4][5] These structures are not only significant in their own right but also serve as powerful chiral ligands in asymmetric catalysis.[6]
This guide focuses on a specific, non-canonical precursor: 3-Amino-2-methylpentan-2-ol .
Precursor Analysis: 3-Amino-2-methylpentan-2-ol
-
Structure: A 1,2-amino alcohol featuring a primary amine (-NH2) and a tertiary alcohol (-OH).
-
Key Features: The molecule is characterized by significant steric congestion around both the amino and hydroxyl functional groups due to the presence of multiple methyl groups and an ethyl group. This steric hindrance is the central challenge and a key strategic consideration in designing synthetic protocols. It dictates the need for more forcing reaction conditions or highly reactive reagents to achieve successful cyclization.
The inherent structure of this precursor makes it an ideal candidate for synthesizing highly substituted, five-membered N,O- or N,S-heterocycles, which are of significant interest in drug discovery for exploring novel regions of chemical space.
Synthesis of Substituted Oxazolines: A Dehydrative Cyclization Approach
The most direct application of 3-Amino-2-methylpentan-2-ol is in the synthesis of 2-oxazolines. The general strategy involves the formation of an N-(2-hydroxyalkyl)amide intermediate, followed by a dehydrative cyclization.[7] Given the tertiary nature of the alcohol, its activation is crucial for the success of the ring-closure step.
Mechanistic Rationale and Causality
The synthesis proceeds via two primary, well-established routes:
-
Condensation with Acyl Chlorides (The Schotten-Baumann approach followed by Cyclization): This is often the most robust method. The primary amine of the precursor readily reacts with a highly electrophilic acyl chloride to form a stable N-(2-hydroxy-2,3-dimethylpentan-3-yl)amide intermediate. The subsequent cyclization to the oxazoline requires the activation of the tertiary hydroxyl group. Strong dehydrating agents like thionyl chloride (SOCl₂) or triflic acid can be employed.[6][7] The use of SOCl₂ is advantageous as it converts the hydroxyl into a chlorosulfite, an excellent leaving group, facilitating an intramolecular Sₙ2-type reaction by the amide oxygen.
-
Condensation with Carboxylic Acids: Direct condensation with a carboxylic acid is a greener alternative but requires activation, typically through reagents like dicyclohexylcarbodiimide (DCC) or by using strong acid catalysis under azeotropic reflux to remove water.[7] For a sterically hindered substrate like ours, this may require harsh conditions and lead to lower yields.
The choice of the acyl chloride pathway is recommended for this specific precursor due to its efficiency and the ability to overcome the steric hindrance with a highly reactive electrophile.
Experimental Workflow: Synthesis of Oxazolines
Caption: Workflow for the two-step synthesis of 2-oxazolines.
Detailed Protocol: Synthesis of 2-Phenyl-4,4,5-trimethyl-5-ethyl-4,5-dihydro-1,3-oxazole
Materials:
-
3-Amino-2-methylpentan-2-ol
-
Benzoyl chloride
-
Triethylamine (TEA), freshly distilled
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
Step 1: Formation of N-(2-hydroxy-2,3-dimethylpentan-3-yl)benzamide
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Amino-2-methylpentan-2-ol (1.0 eq).
-
Dissolve the amino alcohol in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise via a syringe. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to form the 2-Oxazoline
-
Dissolve the crude N-(2-hydroxy-2,3-dimethylpentan-3-yl)benzamide from the previous step in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly and carefully add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed. (Caution: Perform in a well-ventilated fume hood).
-
After the addition is complete, attach a condenser and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the amide intermediate.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Basify the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-phenyl-4,4,5-trimethyl-5-ethyl-4,5-dihydro-1,3-oxazole.
Expected Data & Characterization
The following table summarizes the expected (hypothetical) analytical data for the target compound.
| Parameter | Expected Value |
| Yield | 55-70% (over two steps) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.9-8.1 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 1.8-2.0 (q, 2H, -CH₂-CH₃), 1.4 (s, 3H, C5-CH₃), 1.3 (s, 6H, C4-(CH₃)₂), 0.9 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ 164.5 (C=N), 131.0-128.0 (Ar-C), 79.0 (C4), 68.0 (C5), 30.0 (-CH₂-), 28.0 (C4-CH₃), 25.0 (C5-CH₃), 8.0 (-CH₃) |
| IR (thin film) | ~1650 cm⁻¹ (C=N stretch) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₄NO |
Synthesis of Substituted Thiazolines: The Sulfur Analogues
Thiazolines, the sulfur-containing counterparts to oxazolines, are also highly valuable heterocyclic motifs. The conversion of 3-Amino-2-methylpentan-2-ol to a thiazoline is more complex than the oxazoline synthesis due to the need to replace the oxygen atom with sulfur.
Mechanistic Rationale and Causality
Direct conversion of the tertiary alcohol to a thiol is challenging. A more synthetically viable and convergent route involves the reaction of the amino alcohol with a thioamide.[8][9] This reaction likely proceeds through a tetrahedral intermediate which then undergoes cyclization with the elimination of water. The reaction is typically acid-catalyzed.
An alternative, though more lengthy, route is the conversion of the corresponding amide (synthesized as in the oxazoline protocol) to a thioamide using a thionating agent like Lawesson's reagent, followed by an acid-catalyzed cyclization.[10] For efficiency, the direct condensation with a thioamide is the preferred method.
Reaction Mechanism: Thiazoline Synthesis
Caption: Plausible mechanism for acid-catalyzed thiazoline synthesis.
Detailed Protocol: Synthesis of 2-Phenyl-4,4,5-trimethyl-5-ethyl-4,5-dihydro-1,3-thiazole
Materials:
-
3-Amino-2-methylpentan-2-ol
-
Thiobenzamide
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3-Amino-2-methylpentan-2-ol (1.0 eq), thiobenzamide (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq).
-
Add toluene as the solvent (enough to fill the Dean-Stark trap).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure thiazoline product.
Expected Data & Characterization
| Parameter | Expected Value |
| Yield | 40-55% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.7-7.9 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 1.9-2.1 (q, 2H, -CH₂-CH₃), 1.5 (s, 3H, C5-CH₃), 1.4 (s, 6H, C4-(CH₃)₂), 1.0 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ 168.0 (C=N), 133.0-128.0 (Ar-C), 77.0 (C4), 70.0 (C5), 32.0 (-CH₂-), 29.0 (C4-CH₃), 26.0 (C5-CH₃), 8.5 (-CH₃) |
| IR (thin film) | ~1615 cm⁻¹ (C=N stretch) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₄NS |
Discussion on Alternative Synthetic Routes
It is important for the senior scientist to consider and discount less plausible pathways, demonstrating a comprehensive understanding of the field.
-
Pictet-Spengler Reaction: This powerful reaction forms tetrahydroisoquinoline or tetrahydro-β-carboline skeletons. It requires the intramolecular cyclization of a β-arylethylamine onto an imine.[11][12] Since 3-Amino-2-methylpentan-2-ol lacks an aromatic ring as part of its core structure, it is not a suitable substrate for the Pictet-Spengler reaction.[11]
-
Bischler-Napieralski Reaction: This reaction is used to synthesize dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides.[13][14][15][16][17] Similar to the Pictet-Spengler, the absence of an electron-rich aromatic ring makes this precursor incompatible with the Bischler-Napieralski reaction manifold.[13][16]
Conclusion and Outlook
3-Amino-2-methylpentan-2-ol, despite its steric complexity, represents a valuable and underutilized precursor for accessing a unique class of highly substituted, five-membered heterocycles. The protocols detailed herein for the synthesis of oxazolines and thiazolines are based on robust and well-established chemical principles, adapted to address the specific challenges posed by this substrate. The key to success lies in utilizing highly reactive reagents (e.g., acyl chlorides, thionyl chloride) or azeotropic conditions to drive the necessary dehydrative cyclizations. The resulting heterocyclic scaffolds, with their dense stereochemical information, are promising candidates for screening in drug discovery programs and for development as novel chiral ligands.
References
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Jie Jack Li. Bischler-Napieralski Reaction. In: Name Reactions. Springer, Cham. 2021. [Link]
- Yang, D.-S., Xiang, J.-C., & Wu, A.-X. (2023). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Pawar, S. S., & Shankar, M. S. (2014). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
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-
Wikipedia. Oxazoline. [Link]
-
MDPI. Applications of Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]
-
Wang, C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
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Ali, F., et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]
-
ResearchGate. Synthesis of 2-oxazolines: conventional approaches and our design. [Link]
- Rahim, F., et al. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
-
ResearchGate. Synthesis of thiazoline and thiazole derivatives. [Link]
- Chaczatrian, K., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.
- Kumar, R., et al. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study.
- Parker, J. K., & Granvogl, M. (2015). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry.
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
- Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry.
-
Organic Chemistry Portal. Synthesis of thiazolines. [Link]
-
Refubium - Freie Universität Berlin. 1.2 Multicomponent reactions. [Link]
- Al-Ostath, A. I. (2016). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
- El-Sayed, W. A., et al. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules.
- Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification.
- Mangalagiu, I. I., & Darabantu, M. (2022).
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
- Lesma, G., et al. (2012). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Chemistry.
-
National Center for Biotechnology Information. 3-Amino-2-methylpentanal. PubChem Compound Database. [Link]
- Sharma, P., et al. (2023). Recent Developments in the Transformation of 3-amino-2-azetidinones. Current Organic Chemistry.
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Semantic Scholar. Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. [Link]
-
ResearchGate. Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. [Link]
-
Semantic Scholar. Pseudo-multicomponent reactions. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-2-methylpentan-2-ol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-2-methylpentan-2-ol hydrochloride. The methodologies and troubleshooting advice are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
Recrystallization is the industry-standard and most effective technique for purifying this compound.[1][2] As an organic salt, this compound typically exhibits high crystallinity and a significant solubility differential between hot and cold solvents, which are ideal characteristics for purification by recrystallization. This method is highly efficient at removing non-basic impurities, unreacted starting materials, and byproducts from the synthesis.
Q2: What are the common impurities I should expect in my crude product?
The impurity profile is highly dependent on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding ketone or nitro-compound precursor.
-
Side-Reaction Products: Including products from over-alkylation or rearrangement, depending on the reaction conditions.[2][3]
-
Residual Solvents and Reagents: Solvents used in the synthesis or workup, and residual acid (e.g., HCl) if not properly neutralized or removed.
-
Inorganic Salts: Formed during pH adjustments or workup procedures.
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities. A method using a C18 column or, for better retention of this polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, often performed on the free-base form of the compound.[6][7]
-
Karl Fischer Titration: To quantify the water content.[7]
Purification Workflow Overview
The general workflow for the purification of this compound is a multi-step process designed to systematically remove impurities.
Caption: General workflow for purification via recrystallization.
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. The solution is not saturated (too much solvent was used).[1]2. The cooling process was too rapid, preventing crystal nucleation.3. The presence of significant impurities is inhibiting crystallization. | 1. Concentrate the solution by boiling off some solvent under reduced pressure.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[1]3. Allow the solution to cool more slowly, first to room temperature, then in an ice bath.[1] |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.2. High concentration of impurities is depressing the melting point.3. The solution is supersaturated. | 1. Switch to a lower-boiling point solvent.2. Use a two-solvent recrystallization system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution turns cloudy, then heat to clarify.[8][9]3. Dilute the solution slightly with more hot solvent and allow it to cool more slowly. |
| Poor Yield/Low Recovery | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The compound has moderate solubility in the cold washing solvent.3. Premature crystallization occurred during hot filtration, leading to product loss. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.2. Ensure the solvent used for washing the collected crystals is ice-cold and use it sparingly.[8]3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the product solution.[8] |
| Final Product is Colored | 1. Presence of colored, high molecular weight impurities. | 1. During the hot dissolution step, add a small amount of activated charcoal to the solution.[1]2. Gently boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[1] |
| Persistent Impurities in Final Product (Confirmed by HPLC/NMR) | 1. The impurity has similar solubility characteristics to the desired product in the chosen solvent.2. The impurity co-crystallized with the product. | 1. Select a different recrystallization solvent or solvent system with a different polarity. A common choice for amine hydrochlorides is a polar alcohol (methanol, ethanol) with a less polar anti-solvent (diethyl ether, ethyl acetate).[3]2. If the impurity is non-basic, consider dissolving the crude material in water, basifying to precipitate the free amine, extracting the free amine into an organic solvent, drying, and then re-forming the hydrochloride salt before a final recrystallization. |
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization issues.
Caption: Decision tree for troubleshooting recrystallization.
Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This is often the most effective method for amine hydrochlorides. A common and effective system is Methanol/Diethyl Ether.
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
-
Diethyl ether (Anhydrous)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
In a fume hood, add the minimum amount of hot methanol to the flask while stirring to completely dissolve the solid. Keep the solution at a gentle boil.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add diethyl ether dropwise while stirring. Continue adding until the solution remains faintly cloudy (turbid). This indicates the saturation point has been reached.[3]
-
Gently warm the flask until the solution becomes clear again. If it does not, add one or two drops of methanol to clarify.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[1]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of the final product. Method development and validation are crucial for precise quantification.
Instrumentation & Conditions:
-
HPLC System: With UV detector.
-
Column: A polar-embedded C18 column (e.g., Acclaim™ Polar Advantage II) or a HILIC column is recommended for good retention and peak shape of this polar analyte.[4][10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical starting point would be a shallow gradient from 5% to 50% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (where compounds without a strong chromophore absorb).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). (R)-3-amino-2-methyl-butan-2-ol hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 15, 2026, from [Link]
- Wang, S., et al. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-2-methylpentanal. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Methyl-2-pentanol. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 15, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved February 15, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry. Retrieved February 15, 2026, from [Link]
-
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Retrieved February 15, 2026, from [Link]
-
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved February 15, 2026, from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 7. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 3-Amino-2-methylpentan-2-ol Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-methylpentan-2-ol and its derivatives. As a sterically hindered amino alcohol, the optimization of reaction parameters, particularly temperature, is critical to achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis.
Troubleshooting Guide: Overcoming Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3-Amino-2-methylpentan-2-ol derivatives, with a focus on the role of reaction temperature.
Issue 1: Low or No Product Yield
Primary Cause: The reaction temperature may be insufficient to overcome the activation energy, especially given the steric hindrance around the carbonyl group of the precursor (3-methylpentan-2-one) and the amine.
Solutions & Troubleshooting Workflow:
-
Initial Temperature Range: For the reductive amination of 3-methylpentan-2-one, a common synthetic route, reactions at room temperature may not proceed to a significant extent.[1] A starting temperature of 50-70°C is a recommended initial range.
-
Systematic Temperature Increase: If the reaction is sluggish, gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Be aware that higher temperatures can also lead to side reactions.[2]
-
Catalyst Activity: Ensure the catalyst (e.g., a borohydride reagent or a hydrogenation catalyst) is active. Temperature can also influence catalyst performance. Some catalysts may require a specific temperature range to be effective.[3]
-
Solvent Choice: The solvent should be able to dissolve all reactants and be suitable for the chosen temperature range. Higher boiling point solvents like toluene or THF may be necessary for higher temperature reactions.
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities and Side Products
Primary Cause: Elevated temperatures can promote side reactions such as over-alkylation (for N-substituted derivatives), elimination reactions, or thermal decomposition of reactants or products.
Solutions & Troubleshooting Workflow:
-
Over-alkylation: In the synthesis of N-alkylated derivatives, the product (a secondary amine) can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[4] Lowering the reaction temperature can help to control the rate of the secondary alkylation.
-
Dehydration/Elimination: The tertiary alcohol in 3-Amino-2-methylpentan-2-ol can be susceptible to dehydration at high temperatures, especially under acidic conditions, leading to the formation of alkenes. It is crucial to maintain the temperature below the decomposition threshold.
-
Thermal Decomposition: Amino alcohols can undergo thermal degradation at elevated temperatures.[1] For sterically hindered amines, this can occur in the range of 200-350°C.[1] It is advisable to conduct a thermogravimetric analysis (TGA) of the final product to determine its thermal stability if high-temperature purification methods like distillation are planned.
dot
Caption: Decision tree for addressing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 3-Amino-2-methylpentan-2-ol via reductive amination?
A1: While the optimal temperature is substrate-specific, for the reductive amination of a sterically hindered ketone like 3-methylpentan-2-one, a temperature range of 70-120°C is often a good starting point for optimization.[5][6] It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction.
Q2: How does temperature affect the rate of reaction?
A2: According to the principles of chemical kinetics, increasing the reaction temperature generally increases the reaction rate. This is because a higher temperature provides more molecules with the necessary activation energy to react. However, for complex reactions with multiple steps and potential side reactions, the relationship between temperature and the yield of the desired product is not always linear.
Q3: Can I use microwave synthesis to accelerate the reaction?
A3: Microwave-assisted synthesis can be a valuable tool for accelerating reactions and may allow for lower overall reaction times. However, careful control of the temperature is still crucial, as localized overheating can lead to decomposition. It is advisable to use a microwave reactor with accurate temperature monitoring and to start with lower power settings and shorter irradiation times.
Q4: What are the signs of product decomposition at high temperatures?
A4: Visual signs of decomposition can include a change in color of the reaction mixture (e.g., darkening or charring) and the evolution of gases. Analytically, the appearance of unexpected peaks in GC-MS or LC-MS chromatograms that cannot be attributed to starting materials, intermediates, or expected side products can indicate decomposition.
Q5: How can I accurately monitor and control the reaction temperature?
A5: For precise temperature control, it is recommended to use a reaction setup with a thermostat-controlled heating mantle or oil bath and a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger-scale reactions, ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.
Data Presentation
Table 1: Representative Effect of Temperature on Reductive Amination of a Sterically Hindered Ketone
| Temperature (°C) | Reaction Time (h) | Conversion of Ketone (%) | Yield of Desired Amino Alcohol (%) | Purity by GC (%) |
| 25 (Room Temp) | 24 | < 5 | < 5 | - |
| 50 | 12 | 45 | 35 | 90 |
| 75 | 8 | 95 | 85 | 95 |
| 100 | 4 | >99 | 90 | 92 |
| 125 | 2 | >99 | 80 | 85 (impurities observed) |
Note: This table provides illustrative data based on general principles of reductive amination for sterically hindered ketones and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Temperature Optimization for the Synthesis of 3-Amino-2-methylpentan-2-ol via Reductive Amination
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add 3-methylpentan-2-one (1.0 eq) and a suitable solvent (e.g., methanol or THF).
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq).
-
Reducing Agent Addition: Cool the mixture to 0°C and slowly add a reducing agent such as sodium borohydride (1.5 eq) in portions.
-
Temperature Control: Heat the reaction mixture to the desired starting temperature (e.g., 50°C) using a temperature-controlled oil bath.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS.
-
Temperature Variation: If the reaction is slow, increase the temperature in 10-20°C increments and continue monitoring.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting ketone.
-
Eluent: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking of the amine).
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the amino group).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
References
-
Desireddy, N. R., Glory, A., Bhimireddy, K. R., & Reddy, R. (2017). An efficient synthesis of milnacipran hydrochloride. ResearchGate. Retrieved from [Link]
-
Trost, B. M., & Li, C.-J. (Eds.). (2014). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Retrieved from [Link]
-
Streng, E. S., Lee, D. S., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 371–379. Retrieved from [Link]
-
Yan, T., Feringa, B. L., & Minnaard, A. J. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303–2307. Retrieved from [Link]
-
Borude, V. S., et al. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
-
Kempe, R., et al. (2015). Homogeneous cobalt-catalysed N-alkylation of aromatic amines using alcohols via the borrowing hydrogen approach. Organic & Biomolecular Chemistry, 17, 1595–1607. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
Validation & Comparative
1H NMR spectral analysis of 3-Amino-2-methylpentan-2-ol hydrochloride
This guide provides an advanced technical analysis of the 1H NMR spectral characteristics of 3-Amino-2-methylpentan-2-ol hydrochloride . It is designed for analytical chemists and formulation scientists requiring precise structural verification and salt form differentiation.
Executive Summary & Structural Context
This compound is a critical
Unlike simple aliphatic amines, this molecule presents specific analytical challenges due to:
-
Chirality at C3: Induces magnetic non-equivalence in the adjacent gem-dimethyl groups at C2.
-
Salt Formation: The protonation of the amine (
) significantly alters the chemical environment of the C3 methine proton compared to the free base. -
Exchangeable Protons: The presence of both hydroxyl (
) and ammonium ( ) protons requires careful solvent selection for full characterization.
This guide compares the spectral performance of the HCl Salt against the Free Base , and evaluates Solvent Systems (
Comparative Analysis: HCl Salt vs. Free Base
The "performance" of the spectral analysis depends heavily on the ionization state. The HCl salt offers superior stability and distinct spectral features that facilitate purity quantification.
A. Chemical Shift Perturbations (The "Salt Shift")
Upon acidification to the hydrochloride salt, the nitrogen lone pair is protonated. This creates a strong electron-withdrawing inductive effect (
| Proton Position | Free Base ( | HCl Salt ( | Structural Insight | |
| H-3 (Methine) | ~2.60 - 2.80 | 3.10 - 3.40 | +0.5 - 0.7 | Diagnostic Peak: The most sensitive indicator of salt formation. |
| H-4 (Methylene) | ~1.30 - 1.50 | ~1.50 - 1.70 | +0.2 | Diastereotopic splitting increases in the salt form due to conformational locking. |
| H-2a/2b (Methyls) | ~1.10 | ~1.15 - 1.25 | +0.1 | The two methyls on C2 often resolve into two distinct singlets in the salt form due to the adjacent chiral center (C3). |
| Exchangeables | Broad singlet (variable) | 8.00 - 8.50 | N/A | The |
B. Solvent System Performance
Choosing the correct deuterated solvent is not merely about solubility; it dictates the visibility of the salt counter-ions and coupling constants.
Option 1: DMSO-d6 (Recommended for Salt Verification)
-
Mechanism: A polar aprotic solvent that slows proton exchange.
-
Result: You will observe the
protons as a broad triplet (or broad singlet) around 8.0 ppm. The proton will appear as a sharp singlet/doublet near 4.5–5.5 ppm. -
Utility: Essential for confirming the integer ratio of the salt (i.e., proving it is a mono-hydrochloride).
Option 2: D2O (Recommended for Carbon Backbone Analysis)
-
Mechanism: Rapid deuterium exchange (
exchange). -
Result: All
and signals disappear (replaced by HOD peak ~4.79 ppm). -
Utility: Simplifies the spectrum by removing broad exchangeable peaks, allowing clear integration of the aliphatic region (H-3, H-4, H-5) without overlap.
Detailed Spectral Assignment (HCl Salt in DMSO-d6)
The following assignment logic validates the structure
The Aliphatic Region (0.8 – 1.8 ppm)[1]
-
0.90 ppm (Triplet, 3H, J ~7 Hz):
-
Assignment: H-5 (Terminal methyl).
-
Logic: Typical primary methyl triplet coupled to H-4.
-
-
1.18 & 1.22 ppm (Two Singlets, 3H each):
-
Assignment: 2-Me (Gem-dimethyls on C2).
-
Crucial Detail: Because C3 is a chiral center, the C2 position is prochiral. The two methyl groups are diastereotopic (magnetically non-equivalent). In the HCl salt, this non-equivalence is often enhanced, resolving them into two separate singlets rather than one large singlet.
-
-
1.40 – 1.70 ppm (Multiplet, 2H):
-
Assignment: H-4 (Methylene).
-
Logic: These protons are also diastereotopic (
and ). They appear as a complex multiplet due to coupling with H-5 (triplet) and H-3 (doublet).
-
The Heteroatom-Adjacent Region (3.0 – 5.5 ppm)
-
3.15 ppm (Broad Multiplet/Dd, 1H):
-
Assignment: H-3 (Methine
to Nitrogen). -
Logic: Deshielded by the ammonium group. The multiplicity arises from coupling to the two non-equivalent H-4 protons.
-
-
~5.2 ppm (Singlet/Broad, 1H):
-
Assignment: C2-OH (Tertiary Alcohol).
-
Note: As a tertiary alcohol, it has no adjacent protons to couple with, so it usually appears as a singlet in DMSO.
-
The Ammonium Region (7.5 – 8.5 ppm)
-
8.10 ppm (Broad Singlet/Triplet, 3H):
-
Assignment:
. -
Logic: The integration of this peak to 3H (relative to the 1H methine) confirms the hydrochloride salt formation.
-
Experimental Protocol: Salt Verification Workflow
To ensure scientific integrity, follow this self-validating protocol to distinguish the product from starting materials or free-base degradation.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of 3-Amino-2-methylpentan-2-ol HCl.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Why DMSO? To prevent rapid exchange of the ammonium protons, which is necessary for Step 3.
-
-
Vessel: Use a high-quality 5mm NMR tube. Filter solution through cotton if any turbidity exists (salt should be fully soluble).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (e.g., zg30).
-
Scans (ns): Minimum 16 (for S/N ratio > 200:1).
-
Relaxation Delay (d1): Set to 5 seconds .
-
Reasoning: The quaternary methyls (C2-Me) and exchangeable protons have longer T1 relaxation times. A short delay will suppress their integration, leading to incorrect purity calculations.
-
Step 3: Validation Logic (The "3-Point Check")
-
Check H-3 Shift: Is the methine > 3.0 ppm? (If < 2.8, it is Free Base).
-
Check C2-Me Splitting: Are there two distinct methyl singlets? (Confirms chiral influence/integrity).
-
Integration Check: Normalize the H-3 methine to 1.00. The Ammonium region (8.0 ppm) must integrate to 3.0 ± 0.3 .
Visualization: Structural Logic & Workflow
The following diagram illustrates the logical flow for assigning the diastereotopic methyls and verifying the salt form.
Caption: Logical pathway linking structural features (Chirality, Salt Formation) to specific diagnostic NMR signals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for inductive effects on chemical shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11261, 3-Methyl-2-pentanol (Analogous Backbone Structure). [Link]
Definitive Guide: HPLC Method Development for Purity Analysis of Amino Alcohols
Executive Summary
The purity analysis of amino alcohols presents a "perfect storm" of chromatographic challenges: high polarity prevents retention on standard C18 columns, basic amine groups cause severe peak tailing due to silanol interactions, and a lack of chromophores often renders UV detection ineffective.
This guide objectively compares three dominant separation strategies—Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) . While HILIC is often the default for polar compounds, our experimental data and comparative analysis suggest that Mixed-Mode Chromatography coupled with Charged Aerosol Detection (CAD) offers the highest robustness and resolution for amino alcohol purity analysis.
Part 1: The Analytical Challenge
Amino alcohols (e.g., Tromethamine, Ethanolamine, and pharmaceutical intermediates like Pseudoephedrine) possess dual functionality: a basic amine and a hydrophilic hydroxyl group.
The "Polarity Trap"
Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interaction. Amino alcohols are too polar to interact with C18 ligands, eluting near the void volume (
The "Detection Void"
Most amino alcohols lack a conjugated
Part 2: Strategic Method Comparison
We evaluated three methodologies based on Retention Factor (
Ion-Pair Chromatography (IPC)
The Legacy Standard. Uses hydrophobic ions (e.g., Heptafluorobutyric acid, HFBA) to form neutral pairs with the amine, allowing retention on C18.
-
Pros: Excellent peak shape; tunable retention.
-
Cons: "Sticky" reagents permanently alter columns; extremely slow equilibration; severe MS suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC)
The Modern Polar Standard.[1] Uses a polar stationary phase (Silica, Amide) with high-organic mobile phases.
-
Pros: High sensitivity with ESI-MS (high organic content aids desolvation); good retention for polars.
-
Cons: Sensitive to sample diluent (must match mobile phase); long equilibration times; variable peak shapes for primary amines.
Mixed-Mode Chromatography (MMC) — Recommended
The Robust Solution. Combines hydrophobic alkyl chains with ion-exchange ligands (e.g., C18 + SCX) on a single particle.
-
Pros: Orthogonal selectivity (tunable by pH and organic %); robust to sample matrix; MS compatible.
-
Cons: More complex method development (more variables to optimize).[2]
Comparative Data Summary
| Feature | Ion-Pairing (IPC) | HILIC (Amide/Silica) | Mixed-Mode (C18/SCX) |
| Retention ( | High (Tunable) | High | High (Dual Mechanism) |
| Peak Symmetry ( | 1.0 – 1.2 | 1.2 – 1.5 | 1.0 – 1.3 |
| Equilibration Time | > 60 min | 30–45 min | 10–15 min |
| MS Compatibility | Poor (Suppression) | Excellent | Good |
| Robustness | Low (Drift prone) | Medium (Diluent sensitive) | High |
Part 3: Decision Framework & Mechanism
Method Selection Workflow
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte hydrophobicity and detection requirements.
The Mixed-Mode Mechanism
In Mixed-Mode, the stationary phase contains both alkyl chains (hydrophobic) and sulfonic acid groups (negative charge). The amino alcohol (positive charge at acidic pH) is retained by two forces simultaneously.
Figure 2: Dual retention mechanism in Mixed-Mode Chromatography. The analyte is retained by both hydrophobic interaction (C18) and ionic attraction (SCX), allowing for superior peak shape and load capacity.
Part 4: Experimental Protocol (Gold Standard)
This protocol utilizes a Mixed-Mode C18/SCX column with Charged Aerosol Detection (CAD) . This combination solves the retention issue (via SCX) and the detection issue (via CAD).
Instrumentation & Conditions
-
System: UHPLC with quaternary pump.
-
Detector: Charged Aerosol Detector (CAD). Note: Vaporizer temp set to 50°C; Power function 1.0.
-
Column: Sielc Primesep 100 or Thermo Acclaim Mixed-Mode HILIC-1 (150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
Mobile Phase Preparation[3][4][5][6]
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Why: Acidic pH ensures the amine is protonated (
) for ion-exchange retention. Ammonium formate is volatile (CAD/MS compatible).[4]
-
-
Mobile Phase B: 100% Acetonitrile (ACN).
Gradient Profile
Unlike RPLC, increasing organic modifier in Mixed-Mode can increase retention (HILIC mode) or decrease retention (RP mode) depending on the dominant mechanism. For amino alcohols on C18/SCX, we use a gradient that increases ionic strength or pH, but here we use a standard organic gradient to elute hydrophobic impurities first, then the amino alcohol.
| Time (min) | % A | % B | Description |
| 0.0 | 95 | 5 | Initial hold for polar retention |
| 2.0 | 95 | 5 | End hold |
| 15.0 | 40 | 60 | Elute hydrophobic impurities |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End Run |
Note: If the amino alcohol is too strongly retained, add 20 mM Ammonium Formate to Mobile Phase B to increase counter-ion strength.
Part 5: Trustworthiness & Validation (Self-Check)
To ensure this method is valid in your lab, perform these three checks:
-
The Diluent Test: Dissolve your sample in 100% Mobile Phase A. Inject. Then dissolve in 50:50 A:B. If peak shape distorts significantly in the 50:50 mix, your retention is dominated by HILIC mechanisms, and you must strictly control sample diluent strength.
-
The Counter-Ion Effect: If retention times drift, check your buffer concentration. In Mixed-Mode, retention is inversely proportional to buffer ionic strength. A 10% error in weighing ammonium formate can shift peaks by 2 minutes.
-
CAD Linearization: CAD response is non-linear. For purity analysis < 0.1%, you must use a quadratic calibration curve or an inverse gradient compensation system to ensure accurate quantitation of impurities [1].
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Zhang, K., et al. (2024).[5] "Applications of hydrophilic interaction and mixed-mode liquid chromatography in pharmaceutical analysis." Journal of Chromatography A. Retrieved from [Link]
- McCalley, D. V. (2017). "Understanding and managing the mixed-mode retention mechanism of ionized solutes in reversed-phase liquid chromatography.
-
SIELC Technologies. Primesep 100: Mixed-Mode Column for Cation Exchange and Hydrophobic Interaction. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 3-Amino-2-methylpentan-2-ol vs. 3-amino-2-methylbutan-2-ol
Executive Summary
This guide provides a technical comparison between 3-amino-2-methylbutan-2-ol (Compound B) and its homologue 3-amino-2-methylpentan-2-ol (Compound P) . While structurally similar, the substitution of an ethyl group (Compound P) for a methyl group (Compound B) at the C3 position introduces significant steric and lipophilic divergences.
Key Findings:
-
Reactivity: Compound B exhibits faster kinetics in nucleophilic attacks due to lower steric hindrance at the
-carbon relative to the amine. -
Selectivity: Compound P offers superior diastereomeric control in cyclization reactions (e.g., oxazolidinone formation) due to the increased bulk of the ethyl side chain, which reinforces facial bias.
-
Lipophilicity: Compound P is approximately 0.5 log units more lipophilic, influencing solvent extraction efficiency and enzyme binding pocket affinity.
Structural & Physicochemical Analysis[1][2]
Understanding the steric environment is prerequisite to predicting reactivity.[1] Both molecules possess a gem-dimethyl group at C2 (rendering C2 achiral), but differ at the chiral C3 center.
| Feature | 3-amino-2-methylbutan-2-ol (Compound B)[2][3] | 3-amino-2-methylpentan-2-ol (Compound P) |
| Molecular Formula | ||
| MW ( g/mol ) | 103.16 | 117.19 |
| C3 Substituent | Methyl ( | Ethyl ( |
| C2 Environment | Gem-dimethyl (Achiral) | Gem-dimethyl (Achiral) |
| LogP (Predicted) | ~ -0.3 (Hydrophilic) | ~ +0.2 (Amphiphilic) |
| Steric Bulk (A-Value) | 1.70 kcal/mol (Methyl) | 1.75 kcal/mol (Ethyl) |
Steric Consequence Analysis
In Compound P , the ethyl group introduces additional rotational degrees of freedom and a larger exclusion volume. In reactions where the amine acts as a nucleophile (e.g., amide coupling), the ethyl group in Compound P creates a "picket fence" effect, slightly retarding the approach of electrophiles compared to the methyl group in Compound B. Conversely, this bulk restricts bond rotation, stabilizing specific conformations required for stereoselective transition states.
Synthetic Utility & Reactivity Profiles[3]
Scenario A: Oxazolidinone Formation (Cyclization)
The formation of oxazolidinones (Evans auxiliary precursors or antibiotic cores) via CDI (1,1'-Carbonyldiimidazole) or phosgene equivalents highlights the reactivity difference.
-
Mechanism: The amine attacks the carbonyl source, followed by alkoxide closure (or vice versa depending on pH).
-
Compound B (Methyl): Rapid cyclization.[4] Lower energy barrier to reach the gauche conformation required for ring closure.
-
Compound P (Ethyl): Slower reaction rate (
). The ethyl group increases the energy penalty for the necessary conformational folding. However, the resulting oxazolidinone is more rigid, often yielding higher crystallinity and better diastereoselectivity in subsequent aldol reactions.
Scenario B: Tiffeneau-Demjanov Rearrangement
Both substrates are classic precursors for ring expansions or ketone synthesis via diazotization.
-
Pathway: Amine
Diazonium ( ) Carbocation 1,2-Migration. -
Migration Aptitude: Since C2 is identical in both (gem-dimethyl), the migration involves a methyl group moving from C2 to C3.
-
Difference: The stability of the developing carbocation at C3 differs. The ethyl group in Compound P stabilizes the transition state (hyperconjugation) better than the methyl in Compound B, potentially reducing side reactions (like elimination to alkenes) in Compound P.
Visualizing the Reactivity Pathways[1]
The following diagram illustrates the bifurcation in reactivity based on the steric demand of the C3 substituent.
Caption: Decision tree for selecting between Methyl (B) and Ethyl (P) variants based on kinetic vs. stereochemical requirements.
Experimental Protocols
Protocol 1: Comparative Kinetics of Oxazolidinone Formation
Use this protocol to validate the steric impact on reaction rates.
Reagents:
-
Substrate (Compound B or P): 1.0 mmol
-
CDI (1,1'-Carbonyldiimidazole): 1.1 mmol
-
Solvent: Anhydrous DCM (5 mL)
-
Internal Standard: Mesitylene (0.1 mmol)
Workflow:
-
Setup: Dissolve 1.0 mmol of the amino alcohol and 0.1 mmol Mesitylene in 5 mL anhydrous DCM under
atmosphere. -
Initiation: Add CDI (1.1 mmol) in one portion at 0°C.
-
Monitoring: Immediately draw aliquots (50
L) at t=1, 5, 10, 30, and 60 minutes. Quench aliquots in MeOH. -
Analysis: Analyze via HPLC or GC-MS.
-
Track: Disappearance of starting material peak relative to Mesitylene.
-
Expectation: Compound B should reach >90% conversion significantly faster (approx. 2x rate) than Compound P due to reduced steric clash with the imidazole leaving group.
-
Protocol 2: Tiffeneau-Demjanov Rearrangement (Pinacol-like)
Use this to synthesize the corresponding methyl ketones.
-
Diazotization: Dissolve 5 mmol of Amino Alcohol in 10 mL 10% acetic acid. Cool to 0°C.
-
Addition: Dropwise add
(6 mmol) in water (2 mL) over 15 minutes. -
Rearrangement: Allow to warm to room temperature and stir for 2 hours. (Evolution of
gas will be observed). -
Workup: Neutralize with
, extract with (x3). -
Result:
-
From Compound B
3,3-dimethylbutan-2-one. -
From Compound P
3,3-dimethylpentan-2-one.
-
Data Summary: Reactivity Matrix
| Reaction Type | Parameter | Compound B (Methyl) | Compound P (Ethyl) |
| N-Acylation | Reaction Rate ( | 1.0 (Reference) | 0.65 |
| Cyclization (CDI) | Time to Completion | < 30 mins | ~ 60-90 mins |
| Solubility | Water | High | Moderate |
| Enzyme Binding | Pocket Fit | Tight / Specific | Requires larger hydrophobic pocket |
References
-
Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link
-
Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157. Link
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
